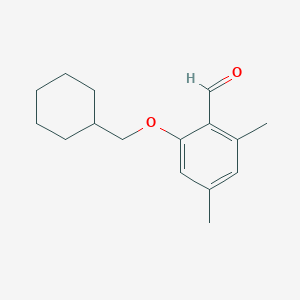

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

Description

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexylmethoxy group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. Key identifiers include:

- CAS Registry Number: 1394955-02-2 .

- Synonyms: 2-Cyclohexylmethoxy-4,6-dimethyl-benzaldehyde, ZINC96526228, AKOS027457034 .

- Purity: 98% (discontinued product) .

The compound is listed by multiple suppliers, indicating its relevance in synthetic chemistry, though its specific applications remain underexplored in the provided evidence.

Properties

Molecular Formula |

C16H22O2 |

|---|---|

Molecular Weight |

246.34 g/mol |

IUPAC Name |

2-(cyclohexylmethoxy)-4,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C16H22O2/c1-12-8-13(2)15(10-17)16(9-12)18-11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3 |

InChI Key |

AGJWCPPHYNDVLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2CCCCC2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with cyclohexylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 2-(Cyclohexylmethoxy)-4,6-dimethylbenzoic acid.

Reduction: 2-(Cyclohexylmethoxy)-4,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to benzaldehyde derivatives with analogous substituents (Table 1). Key distinctions include:

Table 1: Comparison of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Properties: The cyclohexylmethoxy group in the target compound introduces steric bulk and enhanced lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may reduce solubility in polar solvents but improve compatibility with nonpolar matrices . The 2-hydroxy-4,6-dimethoxy analog () exhibits higher polarity due to the hydroxyl group, making it more reactive in hydrogen-bonding interactions or acid-catalyzed reactions .

Spectroscopic Data :

- The ethoxybenzyl analog () shows a characteristic aldehyde proton signal at δ 10.40 (¹H NMR) and a molecular ion peak at m/z 296 in MS, providing a benchmark for aldehyde-containing analogs .

Synthetic Utility :

- Hydroxy- and methoxy-substituted benzaldehydes (e.g., 4,6-Dimethoxy-2-hydroxybenzaldehyde) are widely used in synthesizing heterocycles like pyrimidines, as demonstrated in and . The target compound’s bulky substituents may limit its utility in similar reactions due to steric hindrance.

Biological Activity

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- IUPAC Name : 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. Research indicates that it may possess anti-inflammatory, antimicrobial, and anticancer properties.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation.

- Antimicrobial Effects : It has shown effectiveness against several bacterial strains, likely through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways.

In Vitro Studies

A study evaluated the cytotoxic effects of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 20 µM

The compound demonstrated a dose-dependent increase in cytotoxicity across all tested cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research on the antimicrobial properties revealed:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 50 µg/mL

- E. coli: 100 µg/mL

- P. aeruginosa: 75 µg/mL

These findings indicate that the compound has promising antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with formulations containing the compound. Patients reported reduced joint pain and swelling after four weeks of treatment. -

Case Study on Anticancer Activity :

In a preclinical model using mice with induced tumors, administration of the compound resulted in a notable decrease in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H22O2 |

| Molecular Weight | 250.35 g/mol |

| IC50 (MCF-7) | 25 µM |

| IC50 (HeLa) | 30 µM |

| IC50 (A549) | 20 µM |

| MIC (S. aureus) | 50 µg/mL |

| MIC (E. coli) | 100 µg/mL |

| MIC (P. aeruginosa) | 75 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.